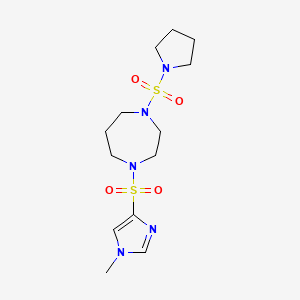![molecular formula C9H10N4O2S B2837746 3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanehydrazide CAS No. 1351849-88-1](/img/structure/B2837746.png)
3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanehydrazide is a chemical compound belonging to the class of oxadiazoles, which are heterocyclic compounds containing nitrogen and oxygen atoms in their ring structure This compound is characterized by the presence of a thiophene ring, a 1,2,4-oxadiazole ring, and a hydrazide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanehydrazide typically involves the following steps:
Formation of Thiophene Derivative: The thiophene ring is synthesized through the cyclization of appropriate precursors, such as 2-acetylthiophene.
Oxadiazole Ring Formation: The 1,2,4-oxadiazole ring is constructed using methods like the cyclization of hydrazides with carbon disulfide and ammonia.
Hydrazide Group Introduction: The hydrazide group is introduced by reacting the oxadiazole derivative with hydrazine hydrate.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions: 3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanehydrazide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out with suitable nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂), and acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and anhydrous ether.
Substitution: Nucleophiles like ammonia (NH₃) or amines, and polar aprotic solvents.
Major Products Formed:
Oxidation: Thiophene derivatives with higher oxidation states.
Reduction: Reduced forms of the compound, such as thiophene alcohols or thiophene amines.
Substitution: Substituted thiophene derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanehydrazide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.
Material Science: The compound is used in the development of advanced materials with unique electronic and optical properties.
Industrial Processes: It serves as an intermediate in the synthesis of other valuable chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism by which 3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanehydrazide exerts its effects involves interactions with specific molecular targets and pathways. For example, in medicinal applications, it may bind to enzymes or receptors involved in inflammatory processes, leading to the modulation of biological activities.
Comparación Con Compuestos Similares
3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanehydrazide is compared with other similar compounds, such as:
Thiophene-2-carboxylic acid hydrazide: Similar structure but lacks the oxadiazole ring.
1,2,4-Oxadiazole derivatives: Similar oxadiazole ring but different substituents.
Uniqueness: The presence of both the thiophene and oxadiazole rings in the same molecule gives this compound unique chemical and biological properties, making it distinct from other similar compounds.
Propiedades
IUPAC Name |
3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)propanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2S/c10-12-7(14)3-4-8-11-9(13-15-8)6-2-1-5-16-6/h1-2,5H,3-4,10H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVKNMYUBIVILQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=N2)CCC(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(1-Chloroethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2837663.png)


![(2Z)-4-{[3-(ethoxycarbonyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B2837669.png)
![3-({[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-methylphenyl)pyridazine](/img/structure/B2837671.png)




![5-[(2-Fluorophenyl)methoxy]-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol](/img/structure/B2837676.png)


![ETHYL 2-(2-PHENYLQUINOLINE-4-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B2837680.png)

